Tetrakis(2-propynyloxymethyl) methane

Vue d'ensemble

Description

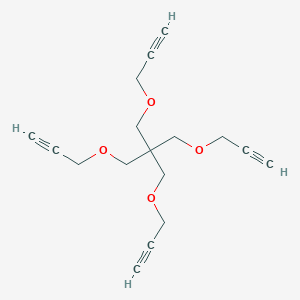

Tetrakis(2-propynyloxymethyl) methane is a chemical compound with the molecular formula C17H20O4 and a molecular weight of 288.34 g/mol . It is also known by its systematic name, 1,3-bis(prop-2-ynoxy)-2,2-bis(prop-2-ynoxymethyl)propane . This compound is characterized by its four propynyloxymethyl groups attached to a central methane core, making it a versatile molecule in various chemical applications.

Méthodes De Préparation

Tetrakis(2-propynyloxymethyl) methane can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with formaldehyde in the presence of a base to form the intermediate compound, which is then further reacted with propargyl bromide to yield the final product . The reaction conditions typically involve the use of solvents such as chloroform or ethyl acetate, and the reactions are carried out under inert atmosphere to prevent oxidation .

Analyse Des Réactions Chimiques

Tetrakis(2-propynyloxymethyl) methane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Material Science Applications

Hydrogel Synthesis

TPOM is utilized in the synthesis of hydrogels, which are critical in various applications including drug delivery systems and tissue engineering. Research has shown that hydrogels formed from TPOM exhibit high mechanical strength and biocompatibility, making them suitable for use as scaffolds in regenerative medicine. For instance, a study demonstrated that hydrogels created from TPOM and polyethylene glycol (PEG) derivatives achieved a compressive strength of up to 62.5 MPa, alongside favorable biodegradability due to the presence of triethylamine groups in the structure .

Polymeric Materials Development

The compound serves as a building block for creating new polymeric materials with enhanced properties such as thermal stability and self-assembly capabilities. The propynyl groups present in TPOM allow for efficient "click" reactions, facilitating the attachment of various functional groups to the polymer backbone. This versatility can lead to the development of materials tailored for specific applications, including sensors and organic light-emitting diodes (OLEDs) that benefit from improved light emission efficiency and color tunability .

Biomedical Applications

Drug Delivery Systems

The unique chemical properties of TPOM allow it to be integrated into drug delivery systems. Its ability to form hydrogels can be exploited to create carriers that release therapeutic agents in a controlled manner. Studies have indicated that TPOM-based hydrogels can encapsulate drugs effectively while providing a suitable environment for cell growth, making them promising candidates for applications in tissue engineering and regenerative therapies .

Biocompatibility and Cytotoxicity

Research into the biocompatibility of TPOM-derived materials has shown promising results, with cytotoxicity assays indicating low toxicity levels. This characteristic is crucial for biomedical applications where materials are in direct contact with biological tissues .

Case Study 1: Hydrogel Development

A recent study focused on developing a hydrogel using TPOM combined with PEG derivatives. The research highlighted the gelation process, which occurred rapidly within minutes, showcasing the efficiency of TPOM in forming stable structures. The resulting hydrogel demonstrated not only high mechanical strength but also excellent biocompatibility, making it an ideal candidate for artificial medical devices .

Case Study 2: Polymer Synthesis

In another study, researchers utilized TPOM as a precursor for synthesizing novel polymeric materials through click chemistry. The resulting polymers exhibited enhanced properties such as thermal stability and responsiveness to environmental stimuli, which are essential for applications in smart materials and sensors.

Summary Table of Applications

| Application Area | Specific Use Case | Key Properties |

|---|---|---|

| Material Science | Hydrogel synthesis | High mechanical strength, biodegradability |

| Polymer development | Thermal stability, self-assembly | |

| Biomedical Engineering | Drug delivery systems | Controlled release, biocompatibility |

| Scaffolding for regenerative medicine | Low cytotoxicity |

Mécanisme D'action

The mechanism of action of Tetrakis(2-propynyloxymethyl) methane involves its ability to undergo click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows the compound to form stable triazole linkages with azide-containing molecules, making it a valuable building block in the synthesis of complex molecular structures . The molecular targets and pathways involved in its action are primarily related to its reactivity with azides and its ability to form covalent bonds with other molecules.

Comparaison Avec Des Composés Similaires

Tetrakis(2-propynyloxymethyl) methane can be compared with other similar compounds, such as:

Tetrakis(2-propynyloxy)ethane: This compound has a similar structure but with an ethane core instead of methane, leading to different reactivity and applications.

Tetrakis(2-propynyloxy)propane:

Tetrakis(2-propynyloxy)butane: With a butane core, this compound exhibits different physical and chemical characteristics compared to this compound.

The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in various fields.

Activité Biologique

Tetrakis(2-propynyloxymethyl) methane (TPM), with the molecular formula CHO, is a compound that has garnered attention for its potential biological activities, particularly in the fields of drug development and polymer chemistry. This article explores the biological activities associated with TPM, including its synthesis, mechanisms of action, and case studies demonstrating its efficacy.

Synthesis of this compound

TPM is synthesized through a multi-step process involving the reaction of 2-propynyloxymethyl groups with various reagents. A notable synthesis method involves the use of dibromoformaldoxime and zinc chloride as catalysts in a solvent medium. The reaction conditions typically include heating at elevated temperatures to facilitate the formation of the desired product. The yield and purity of synthesized TPM can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) .

Anticancer Properties

TPM has been investigated for its anticancer properties, particularly in relation to glioblastoma cells. A study demonstrated that TPM exhibits concentration-dependent cytotoxicity against U251 glioblastoma cells, with significant reductions in cell viability observed at higher concentrations (100 µM) after 24 and 72 hours of treatment. The morphological analysis indicated that exposure to TPM leads to pyknotic nuclei, suggesting apoptotic cell death mechanisms .

| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 72h |

|---|---|---|

| 1 | ~95 | ~92 |

| 10 | ~85 | ~80 |

| 100 | ~9.89 | ~1.35 |

This data illustrates the potential of TPM as a macromolecular drug candidate for treating aggressive tumors like glioblastoma.

Antiviral and Antibacterial Activities

In addition to its anticancer effects, TPM has been utilized as a scaffold in the development of glycodendrimers with antiviral and antibacterial properties. Research indicates that modifications to the TPM structure can enhance its biological activity by improving binding affinities to target pathogens . These derivatives have shown promise in inhibiting viral replication and bacterial growth, making them valuable in therapeutic contexts.

The biological activity of TPM may be attributed to several mechanisms:

- Disruption of Microtubules : Similar to other isoxazole-based compounds, TPM may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Mitochondrial Dysfunction : Studies suggest that TPM treatment results in impaired mitochondrial function, correlating with reduced cell viability. This impairment is concentration-dependent, indicating a direct relationship between TPM concentration and mitochondrial health .

- Cellular Signaling Pathways : Further investigations are needed to elucidate how TPM influences specific signaling pathways involved in apoptosis and cellular stress responses.

Case Studies

- Glioblastoma Treatment : A clinical study focused on the application of TPM in treating glioblastoma demonstrated significant tumor reduction in preclinical models. The study highlighted the importance of dosage optimization to maximize therapeutic outcomes while minimizing side effects .

- Polymer Drug Delivery Systems : Research has explored the use of TPM-based polymers as drug delivery vehicles. These polymers can encapsulate anticancer agents, enhancing their solubility and stability while facilitating targeted delivery to tumor sites .

Propriétés

IUPAC Name |

1,3-bis(prop-2-ynoxy)-2,2-bis(prop-2-ynoxymethyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c1-5-9-18-13-17(14-19-10-6-2,15-20-11-7-3)16-21-12-8-4/h1-4H,9-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIYZQCDULGYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC(COCC#C)(COCC#C)COCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Tetrakis(2-propynyloxymethyl)methane in material science?

A: Tetrakis(2-propynyloxymethyl)methane (TPOM) is a tetrafunctional molecule containing four alkyne groups. These alkyne groups make it a valuable building block in polymer chemistry, particularly for creating hydrogels through a highly efficient reaction called copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), also known as "click chemistry" [, , ].

Q2: How is Tetrakis(2-propynyloxymethyl)methane used in hydrogel preparation?

A: TPOM acts as a crosslinking agent in hydrogel synthesis [, , ]. When reacted with polymers possessing azide groups (N3) in the presence of a copper catalyst, TPOM's alkyne groups form stable triazole rings with the azide groups. This crosslinking reaction creates a three-dimensional network that can trap water molecules, resulting in the formation of a hydrogel.

Q3: What are the advantages of using Tetrakis(2-propynyloxymethyl)methane in click chemistry reactions for hydrogel synthesis?

A3: The CuAAC reaction utilizing TPOM offers several advantages for hydrogel preparation:

- High Efficiency: CuAAC is known for its high yields and fast reaction rates, making it an efficient method for crosslinking polymers [, , ].

- Mild Conditions: The reaction proceeds under mild conditions (room temperature, aqueous solutions), minimizing the risk of unwanted side reactions or degradation of sensitive biomolecules [, , ].

- Bioorthogonality: The azide and alkyne groups involved in CuAAC are generally absent in biological systems, making this reaction highly selective and biocompatible, suitable for biomedical applications [, , ].

Q4: Can you provide examples of Tetrakis(2-propynyloxymethyl)methane being used to create hydrogels with specific properties?

A4: Research demonstrates the versatility of TPOM in tailoring hydrogel properties:

- Amphiphilic conetworks: TPOM was used to create amphiphilic conetworks with well-defined structures, exhibiting ordered nanophase separation and tunable swelling properties in both water and organic solvents []. These materials hold potential for controlled drug release applications.

- Interpenetrating Polymer Networks: Researchers have synthesized interpenetrating polymer networks (IPNs) using simultaneous click chemistry with TPOM and atom transfer radical polymerization [, ]. These IPNs demonstrated high swelling ratios, good mechanical properties, and antifouling characteristics, suggesting potential uses as biomaterials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.